Cas no 140147-36-0 (n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside)

n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside Chemical and Physical Properties
Names and Identifiers
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- n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside
- n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside
- Man1-a-6[Man1-a-3]Man--O-Octyl
- n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)--D-mannopyranoside
- octyl 3,6-di-O-(mannopyranosyl)-mannopyranoside
- Octyl3,6-di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside
- b-D-Mannopyranoside, octyl O-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-
- Octyl hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranoside
- (2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-octoxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- beta-D-Mannopyranoside, octyl O-alpha-D-mannopyranosyl-(1-3)-O-(alpha-D-mannopyranosyl-(1-6))-
- SCHEMBL2190556
- (2S,3S,4S,5S,6R)-2-{[(2R,3R,4S,5S,6R)-3,5-DIHYDROXY-6-(OCTYLOXY)-4-{[(2R,3S,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}OXAN-2-YL]METHOXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- OdMM
- n-Octyl 3,6-Di-O-(?-D-mannopyranosyl)-?-D-mannopyranoside
- n-Octyl 3,6-Di-O-( alpha -D-mannopyranosyl)- beta -D-mannopyranoside
- n-Octyl 3,6-Di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside
- Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside
- OCTYL 3,6-DI-O-(A-D-MANNOPYRANOSYL)-B-D-MANNOPYRANOSIDE
- DTXSID60930718
- 140147-36-0
- (2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5R,6R)-3,5-Dihydroxy-2-Octoxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl]Oxymethyl]Oxan-4-Yl]Oxy-6-(Hydroxymethyl)Oxane-3,4,5-Triol
- DB-222755
-
- Inchi: InChI=1S/C26H48O16/c1-2-3-4-5-6-7-8-37-25-22(36)23(42-26-21(35)19(33)16(30)13(10-28)40-26)17(31)14(41-25)11-38-24-20(34)18(32)15(29)12(9-27)39-24/h12-36H,2-11H2,1H3
- InChI Key: CMQKGONXPQXZKM-UHFFFAOYSA-N
- SMILES: CCCCCCCCOC1OC(COC2OC(CO)C(O)C(O)C2O)C(O)C(OC2OC(CO)C(O)C(O)C2O)C1O
Computed Properties
- Exact Mass: 616.29400
- Monoisotopic Mass: 616.29423544g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 10
- Hydrogen Bond Acceptor Count: 16
- Heavy Atom Count: 42
- Rotatable Bond Count: 15
- Complexity: 764
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 15
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.4
- Topological Polar Surface Area: 258Ų
Experimental Properties
- Melting Point: 111-114°C
- PSA: 257.68000
- LogP: -4.18820
n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O277500-1mg |
n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside |
140147-36-0 | 1mg |
$ 150.00 | 2023-09-06 | ||
TRC | O277500-5mg |
n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside |
140147-36-0 | 5mg |
$678.00 | 2023-05-17 | ||
Biosynth | DO04803-500 ug |
Octyl 3,6-di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside |
140147-36-0 | 500ug |
$63.53 | 2023-01-05 | ||
TRC | O277500-500μg |
n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside |
140147-36-0 | 500μg |
$ 115.00 | 2023-09-06 | ||
Biosynth | DO04803-1000 ug |
Octyl 3,6-di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside |
140147-36-0 | 1mg |
$120.08 | 2023-01-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-222012-1mg |
n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside, |
140147-36-0 | 1mg |
¥2407.00 | 2023-09-05 | ||
TRC | O277500-0.5mg |
n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside |
140147-36-0 | 0.5mg |
$ 90.00 | 2022-06-03 | ||
Biosynth | DO04803-2000 ug |
Octyl 3,6-di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside |
140147-36-0 | 2mg |
$213.44 | 2023-01-05 | ||
TRC | O277500-10mg |
n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside |
140147-36-0 | 10mg |
$1154.00 | 2023-05-17 | ||
TRC | O277500-500µg |
n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside |
140147-36-0 | 500µg |
$115.00 | 2023-05-17 |
n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside Related Literature
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
Additional information on n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside
Introduction to N-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside (CAS No. 140147-36-0)
N-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside, identified by its CAS number 140147-36-0, is a specialized glycoside compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its octyl chain and dual mannosyl moieties, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in drug delivery systems and bioactive molecule synthesis.
The molecular structure of N-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside consists of a β-D-mannopyranoside core substituted at the 3 and 6 positions with α-D-mannopyranosyl groups, further modified with an octyl chain at the anomeric positions. This configuration imparts distinct hydrophobic and hydrophilic interactions, making it an intriguing candidate for solubilizing hydrophobic bioactive molecules and enhancing their bioavailability. The presence of multiple sugar moieties also suggests potential interactions with cellular receptors and enzymes, which could be exploited for therapeutic purposes.
In recent years, there has been a growing interest in glycosylation as a strategy to improve the pharmacokinetic properties of therapeutic agents. N-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside represents an advanced glycoside derivative that could serve as a scaffold for developing novel drug formulations. Its ability to form stable complexes with lipophilic compounds has been explored in the context of nanomedicine, where it may enhance the delivery of poorly soluble drugs to target tissues.
One of the most compelling aspects of N-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside is its potential role in modulating cellular processes. Mannose-based glycosides have been shown to interact with various lectins and receptors, influencing cellular signaling pathways. For instance, studies have demonstrated that mannosides can inhibit viral entry by blocking receptor binding, suggesting that this compound may have applications in antiviral therapies. Additionally, its structural similarity to natural glycosaminoglycans (GAGs) makes it a promising candidate for investigating interactions with GAG-degrading enzymes, which are implicated in several pathological conditions.
Recent research has also highlighted the potential of N-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside in the development of carbohydrate-based vaccines. The ability to elicit immune responses is critical for vaccine design, and glycosides can serve as adjuvants or components of antigenic peptides. The compound's unique structure allows for precise modification at multiple sites, enabling researchers to fine-tune its immunogenicity. This flexibility has been exploited in preclinical studies aimed at developing vaccines against infectious diseases and cancer.
The synthesis of N-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside involves complex carbohydrate chemistry techniques, including glycosylation reactions and protecting group strategies. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, facilitating its use in both academic research and industrial applications. The development of efficient synthetic routes has also enabled the creation of derivatives with tailored properties, expanding the potential applications of this glycoside.
In conclusion,N-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside (CAS No. 140147-36-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it suitable for drug delivery systems, vaccine development, and modulation of cellular processes. As our understanding of glycosylation continues to evolve,N-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside is likely to play an increasingly important role in the discovery and development of novel therapeutics.
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